2-(3-(Mercaptomethyl)phenoxy)propionic acid

Description

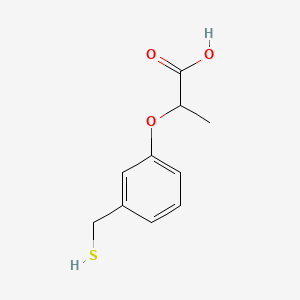

2-(3-(Mercaptomethyl)phenoxy)propionic acid is a phenoxypropionic acid derivative characterized by a propionic acid backbone substituted with a phenoxy group at position 2. The phenyl ring is further modified with a mercaptomethyl (-CH₂SH) group at position 3 (Figure 1).

Structure

3D Structure

Properties

CAS No. |

66477-43-8 |

|---|---|

Molecular Formula |

C10H12O3S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-[3-(sulfanylmethyl)phenoxy]propanoic acid |

InChI |

InChI=1S/C10H12O3S/c1-7(10(11)12)13-9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3,(H,11,12) |

InChI Key |

RKQNEZAUXLNGJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)CS |

Origin of Product |

United States |

Preparation Methods

Preparation of Mercaptomethyl-Substituted Phenoxy Intermediates

A key precursor is the 3-(mercaptomethyl)phenol or its derivatives, which can be prepared by:

- Nucleophilic substitution of a halomethylated phenol with thiolating agents.

- Reduction of corresponding disulfides or protected thiol groups.

For example, a common approach involves:

- Starting from 3-(chloromethyl)phenol.

- Reacting with sodium hydrosulfide (NaSH) or thiourea to introduce the mercaptomethyl group.

- Controlling reaction temperature (typically 35–60°C) to avoid side reactions and maintain thiol integrity.

Conversion of Nitrile Intermediates to Acid

A critical step is the hydrolysis of nitrile intermediates to the corresponding propionic acid:

- Acidic hydrolysis : Using strong acids like hydrochloric acid (HCl) at reflux temperatures (~100°C) for several hours (e.g., 3 hours) to convert nitriles to acids.

- Alkaline hydrolysis (saponification) : Using sodium hydroxide (NaOH) at elevated temperatures (70–100°C) for 2–3 hours until ammonia evolution ceases, indicating complete hydrolysis.

The choice between acidic or alkaline hydrolysis depends on the stability of the mercaptomethyl group and other functional groups.

Preservation of the Mercaptomethyl Group

Maintaining the thiol (-SH) group during synthesis is challenging due to its susceptibility to oxidation forming disulfides. Strategies include:

- Conducting reactions under inert atmosphere (nitrogen or argon).

- Using reducing agents or thiol-protecting groups during intermediate steps.

- Avoiding prolonged exposure to air and elevated temperatures.

Purification and Isolation

After synthesis, purification involves:

- Extraction with polar organic solvents immiscible with water, such as methyl isobutyl ketone, methylene chloride, or chloroform.

- Distillation under reduced pressure to isolate the pure acid.

- Crystallization from suitable solvent mixtures (e.g., acetonitrile, petrolether/benzene, or acetone/water) to obtain high-purity product.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mercaptomethylation | 3-(chloromethyl)phenol + NaSH | 35–60 | 10–30 min | High | Controlled addition of NaSH, inert atmosphere |

| Etherification with propionic acid derivative | Base (NaOH or triethanolamine), solvent | 40–60 | 30–60 min | Moderate | Avoid high temp to preserve -SH group |

| Nitrile hydrolysis (acidic) | HCl (18–31.5%), reflux | ~100 | 3 hours | High | Solid formation avoided by maintaining temp |

| Nitrile hydrolysis (alkaline) | NaOH in water, reflux | 70–100 | 2–3 hours | High | Ammonia evolution monitored for completion |

| Extraction and purification | Methyl isobutyl ketone or similar solvent | Ambient | Variable | — | Multiple extractions for purity |

Research Findings and Optimization Notes

- The use of thiodipropionitrile as a precursor with alkaline hydrosulfide and hydroxide allows high-yield production of mercaptopropionic acid derivatives without contamination by disulfides or dithiodipropionic acid, which are difficult to separate.

- Reaction exotherms during NaSH and base addition require temperature control (below 60°C) to prevent side reactions and decomposition.

- Acidification with 27% HCl concentration is optimal to avoid solid formation during hydrolysis, which can complicate isolation.

- Saponification offers an alternative hydrolysis route, with the advantage of ammonia evolution serving as a reaction completion indicator.

- Phase transfer catalysis and quaternary ammonium salts have been employed in related aromatic propionic acid syntheses to improve methylation and hydrolysis steps, suggesting potential applicability in analogous mercaptomethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Mercaptomethyl)phenoxy)propionic acid can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. Its mercapto group may enhance interactions with biological targets, making it a candidate for drug design.

- Thiol Inhibitors : Research indicates that thiol compounds can inhibit metallopeptidases involved in cardiovascular diseases. Specifically, 2-(3-(Mercaptomethyl)phenoxy)propionic acid could serve as a scaffold for creating inhibitors targeting neprilysin and angiotensin-converting enzyme (ACE), which are crucial in regulating blood pressure and fluid balance .

- Hypolipidemic Agents : Studies have explored derivatives of propionic acid compounds as hypolipidemic agents. The structure-activity relationship (SAR) analyses suggest that modifications to the phenoxy and propionic acid moieties can enhance lipid-lowering effects, positioning this compound as a potential candidate for further investigation in this area .

Agricultural Applications

The compound's properties may also lend themselves to agricultural uses, particularly as a pesticide or herbicide.

- Pesticide Development : The chemical structure allows for interactions with plant physiological processes. For instance, derivatives of mercapto acids have been investigated for their ability to disrupt metabolic pathways in pests, suggesting that this compound could be modified to enhance efficacy against specific agricultural pests .

- Crosslinking Agents : In the formulation of agricultural polymers, this compound may act as a crosslinking agent, improving the stability and effectiveness of pesticide formulations. Its thiol groups can facilitate the formation of disulfide bonds in polymer matrices, enhancing durability under environmental conditions .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials.

- Optical Materials : The compound's ability to form thiourethane-based materials suggests applications in optics. By incorporating it into polymer matrices, researchers aim to develop materials with enhanced optical properties suitable for lenses and coatings .

- Adhesives and Sealants : The mercapto group is known for its reactivity, which can be exploited in developing adhesives and sealants that require strong bonding characteristics. The compound can be incorporated into formulations to improve adhesion strength and resistance to environmental degradation .

Case Study 1: Cardiovascular Drug Development

A study focused on synthesizing inhibitors targeting neprilysin demonstrated that modifications to the mercapto group significantly improved binding affinity and selectivity towards the enzyme. This highlights the potential of this compound as a lead compound in cardiovascular therapeutics.

Case Study 2: Agricultural Efficacy

Field trials conducted with mercapto derivatives showed a marked reduction in pest populations when applied as foliar sprays. The results indicated that compounds similar to this compound could be optimized for increased potency against resistant pest strains.

Mechanism of Action

The mechanism of action of 2-(3-(Mercaptomethyl)phenoxy)propionic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate signaling pathways and enzymatic activities, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Phenoxypropionic acid derivatives exhibit diverse biological and chemical properties depending on substituents on the phenyl ring or propionic acid chain. Key structural analogs include:

Chlorinated Derivatives

- 2-(2,4-Dichlorophenoxy)propionic Acid (2,4-DP): A herbicide with a dichloro-substituted phenyl ring. It has a retention factor (k') of 11.74 on hydrophobic columns, reflecting high hydrophobicity due to electron-withdrawing Cl atoms .

- 3-{2,3-Dichloro-4-[(1H-imidazol-2-yl)carbonyl]phenoxy}propionic Acid (7g): Melts at 207°C (decomposition), synthesized via oxidation with Jones reagent. Chlorine atoms enhance thermal stability and intermolecular interactions .

Comparison: Chlorine substituents increase hydrophobicity (logP) and melting points due to enhanced van der Waals forces and molecular rigidity. In contrast, the mercaptomethyl group in 2-(3-(Mercaptomethyl)phenoxy)propionic acid may lower melting points relative to chlorinated analogs unless strong hydrogen bonding via -SH offsets this effect.

Methyl-Substituted Derivatives

- 2-(4-Chloro-2-methylphenoxy)propionic Acid: Contains a methyl group at position 2 of the phenyl ring. Its k' value (7.19) is lower than trichloro analogs but higher than non-methylated derivatives, indicating moderate hydrophobicity .

- 3-Acetylthio-2-methylpropionic Acid : Features a methyl and acetylthio group, highlighting sulfur's role in modifying solubility and reactivity .

Comparison : Methyl groups marginally increase hydrophobicity but lack the polar reactivity of -SH. The mercaptomethyl group may enhance solubility in polar solvents (via hydrogen bonding) while enabling disulfide crosslinking or metal chelation.

Sulfur-Containing Derivatives

- 3-Mercaptopropionic Acid : A simpler analog (C3H6O2S), used as a stabilizer in polymers. It is a liquid (melting point 17°C) with high water solubility due to the -SH group .

Comparison: The mercaptomethyl group in this compound likely shares reactivity with 3-mercaptopropionic acid, such as nucleophilicity and radical scavenging. However, the phenolic ether linkage may reduce volatility and increase thermal stability.

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

| Compound | Substituents | Melting Point (°C) | k' Value | Key Applications |

|---|---|---|---|---|

| 2-(2,4,5-Trichlorophenoxy)propionic Acid | 2,4,5-Cl₃ | - | 11.74 | Herbicide |

| 2-(4-Chloro-2-methylphenoxy)propionic Acid | 4-Cl, 2-CH₃ | - | 7.19 | Herbicide |

| 3-{2,3-Dichloro...}propionic Acid (7g) | 2,3-Cl₂, imidazolyl | 207 (decomp.) | - | Pharmaceutical intermediate |

| 3-Mercaptopropionic Acid | -SH | 17 | - | Polymer stabilizer |

Inferences for this compound:

- Melting Point : Expected to be lower than chlorinated analogs (e.g., 7g) but higher than 3-mercaptopropionic acid due to aromatic rigidity.

- Hydrophobicity : Likely intermediate between methylated and chlorinated derivatives, as -SH is polar but the phenyl ring contributes hydrophobicity.

- Reactivity : Susceptible to oxidation (forming disulfides) and metal coordination, enabling applications in catalysis or chelation therapy.

Biological Activity

2-(3-(Mercaptomethyl)phenoxy)propionic acid is an organic compound with notable biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12O3S

- Molecular Weight : Approximately 212.27 g/mol

- Appearance : Yellowish crystalline solid

- Density : 1.235 g/cm³

- Boiling Point : Approximately 371.1ºC

The compound's structure includes a phenoxy group, a propionic acid moiety, and a mercaptomethyl substituent. The presence of the mercaptomethyl group (-SH) is significant for its biological activity, allowing it to participate in nucleophilic substitution reactions, while the carboxylic acid group (-COOH) can engage in esterification and amidation reactions.

Anti-inflammatory Effects

Research indicates that this compound exhibits potential anti-inflammatory effects. The mercaptomethyl group may help scavenge free radicals, thereby protecting cells from oxidative stress and inflammation. Studies suggest that this compound can modulate signaling pathways associated with inflammation and cellular proliferation.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to neutralize free radicals, which can lead to cellular damage if not adequately controlled. The mercaptomethyl group plays a crucial role in this scavenging process, enhancing the compound's protective capabilities against oxidative stress.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological molecules, including enzymes and receptors involved in inflammatory responses. These interactions may modulate biochemical pathways that contribute to its therapeutic effects.

Synthesis

The synthesis of this compound typically involves several steps that ensure high purity suitable for research applications. While specific synthetic routes may vary, they generally include the formation of the phenoxy group followed by the introduction of the mercaptomethyl and propionic acid components.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Hydroxybenzoic Acid (Salicylic Acid) | Contains a hydroxyl group on a benzene ring | Known for anti-inflammatory properties |

| Mercaptoacetic Acid | Contains a thiol group | Primarily used in biochemical applications |

| Phenylacetic Acid | Aromatic ring with acetic acid functionality | Commonly used as a building block in pharmaceuticals |

While these compounds may exhibit overlapping functionalities, the combination of a mercaptomethyl group and phenoxy structure in this compound sets it apart for potential therapeutic applications.

Case Studies

Recent studies have focused on evaluating the anti-inflammatory properties of this compound in various models:

- Animal Model for Inflammation : In a study involving induced inflammation in rats, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Cell Culture Studies : In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Mercaptomethyl)phenoxy)propionic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling 3-mercaptomethylphenol with a propionic acid derivative. Catalytic hydrogenation (e.g., palladium on charcoal) may be used to reduce intermediates, as demonstrated in the synthesis of structurally similar 3-(3-methoxyphenyl)propionic acid . Optimization includes:

- Temperature control (e.g., 40–60°C) to minimize thiol oxidation.

- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Efficiency can be improved by adjusting molar ratios (e.g., 1:1.2 for phenol:acid chloride) and using catalysts like DMAP (4-dimethylaminopyridine) for esterification steps.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the thioether linkage (δ ~2.5 ppm for -SCH-) and phenoxy group (δ ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHOS).

- FT-IR : Peaks at ~2550 cm (S-H stretch) and 1700 cm (C=O stretch) confirm functional groups .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiol by-products.

- Waste Disposal : Segregate acidic waste containing thiols and neutralize with 10% NaOH before disposal .

- Exposure Mitigation : Implement engineering controls (e.g., closed systems) if airborne concentrations exceed 1 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often arise from:

- Tautomerism : Thiol-thione equilibria may shift under acidic/basic conditions. Use deuterated solvents (e.g., DO) to stabilize the dominant form .

- Impurity Peaks : By-products from oxidation (e.g., disulfides) can interfere. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Isomeric Mixtures : Chiral centers or regiochemistry may require chiral HPLC or X-ray crystallography for resolution .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiol group’s HOMO energy predicts nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. water) on reaction pathways.

- ADMET Predictions : Use tools like SwissADME to estimate bioavailability and metabolic stability of derivatives .

Q. How can researchers design experiments to study the acid’s role in enzyme inhibition or catalysis?

- Methodological Answer :

- Kinetic Studies : Measure inhibition constants (K) using enzyme assays (e.g., fluorometric assays for cysteine proteases). Vary substrate and inhibitor concentrations .

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s thiol group and enzyme active sites (e.g., papain) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess affinity .

Theoretical Frameworks

Link research to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.